

Application Notes and Protocols for 2-Methyl-3-phenylbenzofuran Reactions

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbenzofuran

Cat. No.: B15210741

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These application notes provide a comprehensive overview of the experimental setup for reactions involving **2-Methyl-3-phenylbenzofuran**, a significant heterocyclic scaffold in medicinal chemistry. The following sections detail synthesis protocols, quantitative data, and reaction pathways to guide researchers in the efficient synthesis and further functionalization of this compound and its derivatives.

Introduction

Benzofuran derivatives are key structural motifs found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. **2-Methyl-3-phenylbenzofuran**, in particular, serves as a valuable building block for the development of novel therapeutic agents. The methodologies presented herein describe robust and reproducible approaches for its synthesis, primarily focusing on transition-metal-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of **2-Methyl-3-phenylbenzofuran** and related derivatives, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Nickel-Catalyzed Synthesis of **2-Methyl-3-phenylbenzofuran**

Entry	Catalyst	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Ni(OTf) ₂ (5 mol%)	1,10-Phenanthroline (10 mol%)	MeCN	110	16	55 ^[1]

Table 2: Spectroscopic Data for **2-Methyl-3-phenylbenzofuran**^[2]

Technique	Data
¹ H NMR (500 MHz, CDCl ₃)	δ = 7.50 (d, J = 7.5 Hz, 1H), 7.44–7.37 (m, 5H), 7.28 (t, J = 7.0 Hz, 1H), 7.20–7.14 (m, 2H), 2.46 (s, 3H)
¹³ C NMR (125 MHz, CDCl ₃)	δ = 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8
LRMS (EI, 70 eV)	m/z (%) = 208 (M ⁺)

Experimental Protocols

Protocol 1: Nickel-Catalyzed Synthesis of 2-Methyl-3-phenylbenzofuran

This protocol details the intramolecular nucleophilic addition for the synthesis of **2-Methyl-3-phenylbenzofuran**.^[1]

Materials:

- Starting material (e.g., appropriate substituted ketone) (0.2 mmol)
- Ni(OTf)₂ (5 mol%)
- Zinc powder (2 equiv)
- 1,10-Phenanthroline (10 mol%)

- Acetonitrile (MeCN) (2 mL)
- Nitrogen gas
- Schlenk tube
- Magnetic stirring bar

Procedure:

- To a flame-dried Schlenk tube containing a magnetic stirring bar, add the starting material (0.2 mmol), Ni(OTf)₂ (5 mol%), zinc powder (2 equiv), and 1,10-phenanthroline (10 mol%).
- Evacuate and backfill the Schlenk tube with nitrogen gas three times.
- Add acetonitrile (2 mL) to the tube under a nitrogen atmosphere.
- Stir the reaction mixture at 110 °C for 16 hours.
- Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
- Filter the mixture to remove solid residues.
- Evaporate the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexane) to afford the pure **2-Methyl-3-phenylbenzofuran**.

Protocol 2: General Palladium-Catalyzed Suzuki Cross-Coupling for 2-Arylbenzofuran Synthesis

This protocol provides a general method for the synthesis of 2-arylbenzofurans, which can be adapted for derivatives of **2-Methyl-3-phenylbenzofuran** by selecting the appropriate starting materials (e.g., a 2-methyl-3-halobenzofuran and a phenylboronic acid).^[2]

Materials:

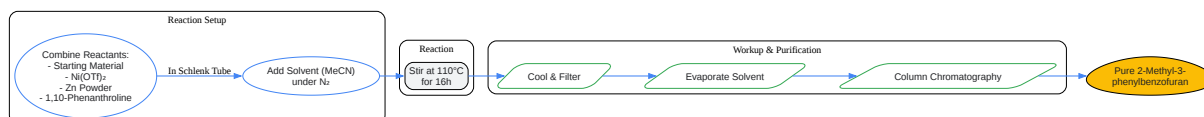
- 2-Substituted-3-bromobenzofuran (0.05 mmol)
- Arylboronic acid (0.08 mmol)
- Pd(II) catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$) (3 mol%)
- Potassium carbonate (K_2CO_3) (0.1 mmol)
- Ethanol (EtOH) + Water (H_2O) (1:1, 6 mL)

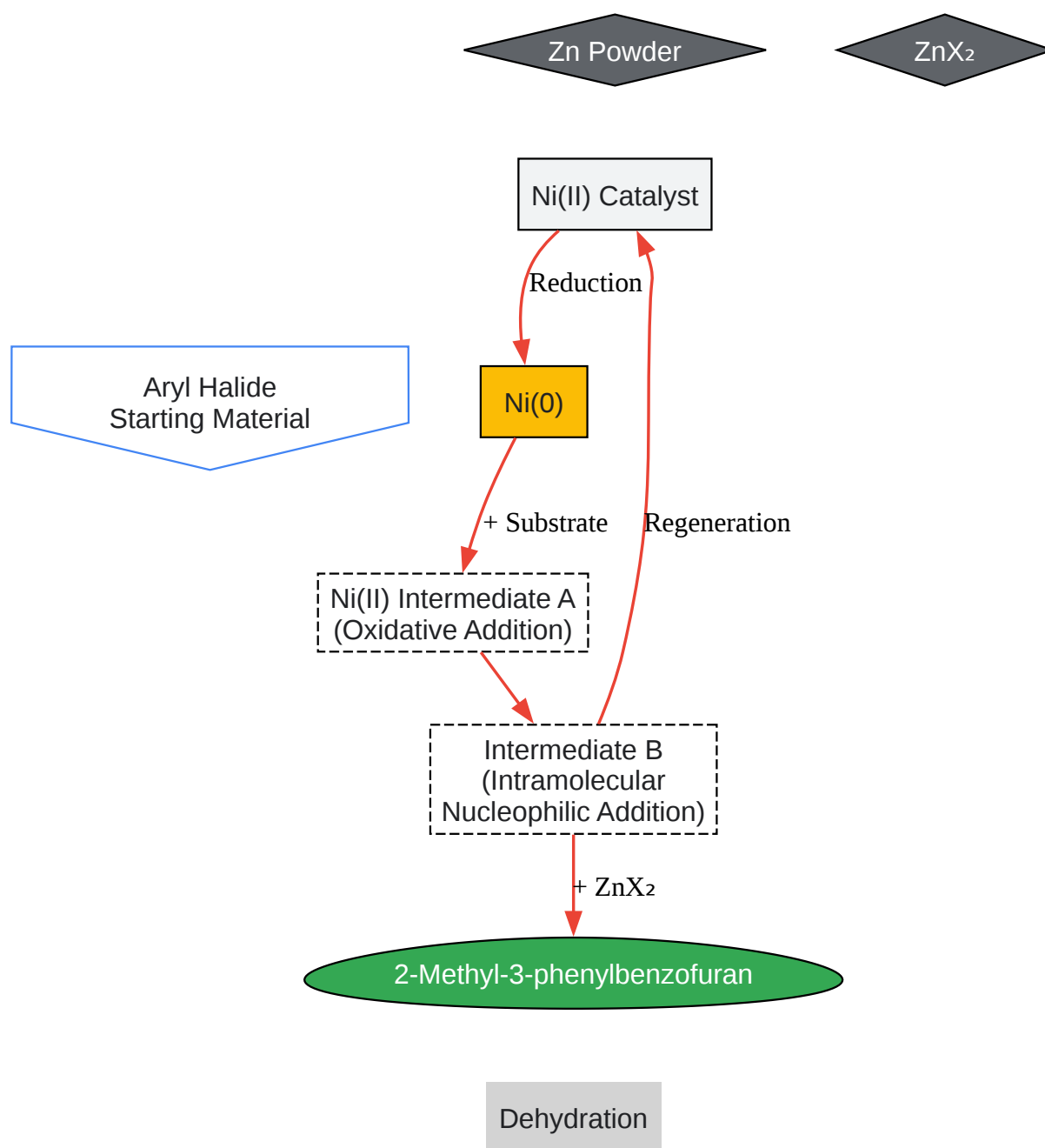
Procedure:

- In a reaction vessel, combine the 2-substituted-3-bromobenzofuran (0.05 mmol), arylboronic acid (0.08 mmol), Pd(II) catalyst (3 mol%), and K_2CO_3 (0.1 mmol).
- Add the EtOH/ H_2O solvent mixture (6 mL).
- Stir the resulting suspension at 80 °C for 4 hours.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired 2-arylbenzofuran.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible reaction mechanism for the synthesis of **2-Methyl-3-phenylbenzofuran**.





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